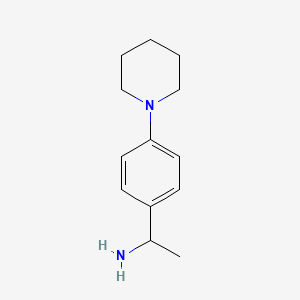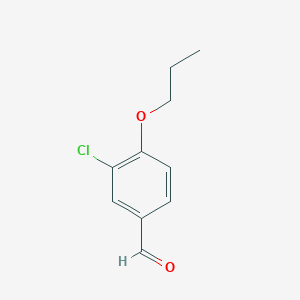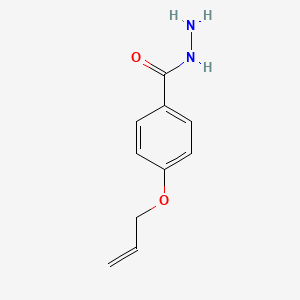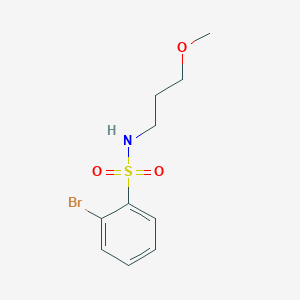
1-(4-Piperidin-1-yl-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Piperidin-1-yl-phenyl)-ethylamine is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Piperidin-1-yl-phenyl)-ethylamine can be synthesized through several methods. One common approach involves the reaction of 4-chloronitrobenzene with piperidine under reflux conditions, followed by reduction of the nitro group to an amine . Another method includes the use of p-toluenesulfonic acid as a catalyst in a one-pot, three-component synthesis involving 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Piperidin-1-yl-phenyl)-ethylamine undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups to amines using hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially when the piperidine ring is involved.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, CO2 atmosphere.
Reduction: Hydrogenation, catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed:
Oxidation: Lactams.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(4-Piperidin-1-yl-phenyl)-ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Piperidin-1-yl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, the compound’s phenyl group may contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
1-(4-Piperidin-1-yl)phenyl)ethanone: Shares a similar piperidine-phenyl structure but differs in the functional group attached to the phenyl ring.
1-(4-Piperidin-1-yl)phenyl)piperidin-2-one: Contains an additional piperidine ring, making it structurally more complex.
Uniqueness: 1-(4-Piperidin-1-yl-phenyl)-ethylamine is unique due to its ethylamine chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGEQLNGUDZDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406727 |
Source


|
| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-44-2 |
Source


|
| Record name | α-Methyl-4-(1-piperidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)



